molecular formula C9H14BrN3O B10964690 4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10964690
M. Wt: 260.13 g/mol
InChI Key: LCOJICBGXANEIS-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, diethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    N,N-Diethylation: The brominated pyrazole is reacted with diethylamine in the presence of a base such as sodium hydride or potassium carbonate to introduce the diethyl groups.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the brominated, diethylated pyrazole with a suitable carboxylating agent like ethyl chloroformate or phosgene.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of de-brominated pyrazoles.

    Hydrolysis: Formation of pyrazole carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to modulate biological pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its versatility and reactivity make it a valuable component in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and diethyl groups enhance its binding affinity and specificity, while the pyrazole ring facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the diethyl and carboxamide groups, making it less versatile in biological applications.

    N,N-Diethyl-1-methyl-1H-pyrazole-5-carboxamide:

    4-Chloro-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and biological properties.

Uniqueness

4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its bromine, diethyl, and carboxamide groups. This combination enhances its reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-N,N-diethyl-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C9H14BrN3O/c1-4-13(5-2)9(14)8-7(10)6-11-12(8)3/h6H,4-5H2,1-3H3

InChI Key

LCOJICBGXANEIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=NN1C)Br

Origin of Product

United States

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